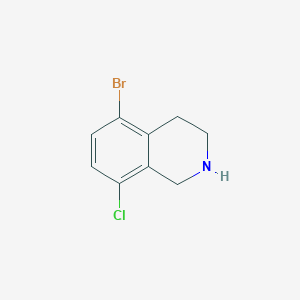
5-ブロモ-8-クロロ-1,2,3,4-テトラヒドロイソキノリン
説明
5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H9BrClN and its molecular weight is 246.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌作用
一連の新しい5-クロロ-8-ブロモ-3-アリール-1,2,4-トリアゾロ[4,3-c]ピリミジンが合成され、臨床分離株に対する抗菌活性をin vitroで試験されています . これらの化合物は、調査された細菌および真菌の株に対して、変動的で適度な活性を示しました .
感染性病原体に対する生物活性
5-ブロモ-8-クロロ-1,2,3,4-テトラヒドロイソキノリンを含む、1,2,3,4-テトラヒドロイソキノリン(THIQ)に基づく天然および合成化合物は、さまざまな感染性病原体に対してさまざまな生物活性を発揮します .
神経変性疾患
THIQベースの化合物は、神経変性疾患の治療においても潜在的な可能性を示しています . これは、5-ブロモ-8-クロロ-1,2,3,4-テトラヒドロイソキノリンを神経学および精神衛生研究の分野で注目すべき化合物にします .
工業規模での調製
5-ブロモ-8-クロロ-1,2,3,4-テトラヒドロイソキノリンは、治療用SGLT2阻害剤の製造における主要な中間体の工業規模での調製に使用できます .
組織化学的用途
5-ブロモ-8-クロロ-1,2,3,4-テトラヒドロイソキノリンは、ニトロブルーテトラゾリウムと併用すると、視覚的に読み取られる紫色の不溶性最終生成物を生成します . これは、組織化学的用途を含むアルカリ性ホスファターゼの可視化に役立ちます .
医薬品化学研究
5-ブロモ-8-クロロ-1,2,3,4-テトラヒドロイソキノリンは、特に潜在的な治療用途を持つ新しい化合物の合成における医薬品化学研究において貴重な化合物です .
生物活性
5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline class of compounds, characterized by a bicyclic structure featuring a saturated nitrogen-containing ring. The presence of bromine and chlorine substituents at specific positions on the isoquinoline ring significantly influences its chemical reactivity and biological properties.
Antimicrobial Activity
Research has indicated that various tetrahydroisoquinoline derivatives exhibit antimicrobial properties. For instance, studies have shown that 5-bromo derivatives can inhibit the growth of Mycobacterium tuberculosis (M. tb) in culture. The activity is correlated with lipophilicity; higher lipophilicity generally enhances potency against microbial strains .
Table 1: Antimicrobial Activity of Tetrahydroisoquinolines
| Compound | Activity Against | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | M. tb | 0.5 | |
| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | E. coli | 10 | |
| 8-Chloro-1,2,3,4-tetrahydroisoquinoline | S. aureus | 15 |
Anticancer Activity
The anticancer potential of THIQ derivatives has been extensively studied. Notably, 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline has shown cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism involves cell cycle arrest and induction of apoptosis through caspase activation .
Table 2: Anticancer Activity of Tetrahydroisoquinolines
The biological activity of 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its interaction with various molecular targets:
- Calcium Channels : The compound has been observed to inhibit voltage-gated calcium channels in neuroblastoma cells.
- Apoptotic Pathways : It activates mitochondrial-mediated apoptosis involving caspase cascades and the disruption of Bcl-2 family protein interactions .
- Cell Cycle Regulation : It induces cell cycle arrest at specific phases (G0/G1 or G2/M), leading to increased cellular stress and apoptosis in malignant cells .
Structure-Activity Relationships (SAR)
The presence of halogen atoms such as bromine and chlorine significantly enhances the biological activity of tetrahydroisoquinolines. Structural modifications at the 5 and 8 positions have been shown to affect lipophilicity and receptor binding affinity:
- Bromine Substitution : Increases binding affinity to certain targets.
- Chlorine Substitution : Modulates solubility and bioavailability.
Research indicates that compounds with larger substituents at the tetrahydroisoquinoline ring tend to exhibit improved antimicrobial properties .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study evaluating the effects of various THIQ derivatives revealed that 5-bromo-8-chloro substitution led to significant reductions in cell viability in MCF-7 cells compared to controls. This effect was dose-dependent and correlated with increased levels of apoptotic markers.
Case Study 2: Inhibition of Mycobacterium tuberculosis
In vitro assays demonstrated that derivatives like 5-bromo-8-chloro were effective against M. tb, showcasing potential as therapeutic agents for tuberculosis treatment .
特性
IUPAC Name |
5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZFFXIEAZJLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















